8-chloro-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
8-chloro-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one, commonly known as clozapine-N-oxide (CNO), is a chemical compound that has gained significant attention in the field of neuroscience research. CNO is a synthetic compound that is used to activate the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) system, a technique used to manipulate neuronal activity in a precise and controlled manner.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The compound has been synthesized through base-catalyzed intramolecular nucleophilic substitution from 2-nitrobenzoic acids (Samet et al., 2006). Another synthesis method involves solid support synthesis using SNAr methodology (Ouyang et al., 1999).
- Chemical Transformations : Research has explored various chemical transformations, such as replacing the nitro group in the compound under the action of O- and S-nucleophiles (Samet et al., 2006).
Biological Activity and Applications
- Microbial Transformation : The compound has been subject to microbial transformation to obtain new derivatives, indicating its potential in developing new bioactive compounds (Jiu et al., 1977).
- Pharmacological Potential : Research indicates its derivatives exhibit a variety of biological activities, particularly on the central nervous system (Gerasimova et al., 1989).
Pharmaceutical Development
- Drug Synthesis : The compound has been used in the synthesis of drugs such as Sintamil, an antidepressant (Samet et al., 2005).
Properties
IUPAC Name |
3-chloro-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O4/c14-7-1-4-11-10(5-7)15-13(17)9-3-2-8(16(18)19)6-12(9)20-11/h1-6H,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTJQXMLLXFLQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(C=C(C=C3)Cl)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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